molecular formula C21H24N2O3 B2434415 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide CAS No. 921863-25-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide

Cat. No. B2434415
CAS RN: 921863-25-4
M. Wt: 352.434
InChI Key: LLTCEKORJHDAPZ-UHFFFAOYSA-N
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Description

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide” is a chemical compound . The compound is a type of chemical entity and a subclass of a chemical compound . Its molecular formula is C₂₃H₂₇F₃N₂O₄S . The compound has a mass of 484.164±0 dalton .


Molecular Structure Analysis

The compound’s canonical SMILES representation is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C . This representation provides a text notation for the compound’s molecular structure, which can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C₂₃H₂₇F₃N₂O₄S . Its mass is 484.164±0 dalton . The compound’s InChI representation is InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3 . This provides a unique text string representing the compound’s molecular structure.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The intricate structure of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide invites significant interest in the realm of chemical synthesis and structural elucidation. A study demonstrated the synthesis and spectroscopic analysis of novel benzimidazole-tethered oxazepine heterocyclic hybrids, showcasing the potential of such compounds in the development of new chemical entities with varied biological activities (Almansour et al., 2016). Additionally, the synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound with a similarly complex structure, were explored, emphasizing the importance of such studies in understanding the chemical and physical properties of novel heterocyclic compounds (Petrovskii et al., 2017).

Pharmacological Potential

The pharmacological implications of compounds with complex structures similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide are vast. For instance, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of promising antibacterial agents highlight the potential of such compounds in therapeutic applications (Palkar et al., 2017). Similarly, the synthesis of dibenzo[b,e][1,4]diazepine derivatives, which have diverse biological activities, including anti-inflammatory and antitumoral effects, further underscores the importance of structural complexity in drug discovery (El-Shaieb et al., 2011).

Future Directions

The future directions for this compound are not specified in the available resources. It could potentially be explored for various applications in fields such as pharmaceuticals, materials science, and chemical research, among others .

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-5-23-17-12-16(22-19(24)15-8-6-7-14(2)11-15)9-10-18(17)26-13-21(3,4)20(23)25/h6-12H,5,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTCEKORJHDAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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